molecular formula C18H23N3OS2 B2729816 N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide CAS No. 2034572-30-8

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide

Cat. No.: B2729816
CAS No.: 2034572-30-8
M. Wt: 361.52
InChI Key: JOEQRSATPYVZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(Thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide ( 2034572-30-8) is a synthetic organic compound with a molecular formula of C18H23N3OS2 and a molecular weight of 361.52 g/mol. This hybrid molecule incorporates a 1,3-benzothiazole-2-carboxamide core, a scaffold noted in scientific literature for its diverse biological potential, linked via a methylene bridge to a 1-(thiolan-3-yl)piperidine system . The piperidine ring is a privileged structure in medicinal chemistry, frequently appearing in compounds with significant pharmacological activity. Computational properties for this molecule include an XLogP3 of 3.6, indicating moderate lipophilicity, a topological polar surface area of 98.8 Ų, and four rotatable bonds . This specific molecular architecture makes it a compound of interest for researchers exploring new chemical entities, particularly in the context of structure-activity relationship (SAR) studies. The compound is offered with high purity for use in biochemical screening, hit-to-lead optimization, and as a building block in the synthesis of more complex target molecules. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS2/c22-17(18-20-15-3-1-2-4-16(15)24-18)19-11-13-5-8-21(9-6-13)14-7-10-23-12-14/h1-4,13-14H,5-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEQRSATPYVZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

    Attachment of the Tetrahydrothiophene Moiety: This step involves the alkylation of the piperidine nitrogen with a tetrahydrothiophene derivative.

    Final Coupling: The final step involves coupling the benzo[d]thiazole core with the piperidine-tetrahydrothiophene intermediate using a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.

    Pharmacology: The compound can be studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-1,3-benzothiazole-2-carboxamide

  • Molecular Formula : C₂₂H₂₃N₃O₃S (inferred).
  • Key Features: Shares the benzothiazole-2-carboxamide core and piperidin-4-ylmethyl linkage. Differs in the N-substituent: a furan-containing propenoyl group replaces the thiolan-3-yl.
  • Implications : The absence of sulfur in the substituent reduces thioether-mediated interactions but may improve metabolic stability compared to thiolan derivatives.

N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-[1-(4-methylbenzoyl)piperidin-4-yl]propanamide (M307-2480)

  • Molecular Formula : C₂₀H₂₈N₂O₄S.
  • Molecular Weight : 392.52 g/mol.
  • Key Features :
    • Contains a thiolan-3-yl group oxidized to a sulfone (1,1-dioxo), increasing polarity and hydrogen-bonding capacity.
    • Uses a propanamide linker instead of benzothiazole-2-carboxamide.
    • The 4-methylbenzoyl group introduces hydrophobic bulk .
  • Implications : The sulfone group enhances solubility and target affinity in polar environments but may reduce membrane permeability compared to the thioether in the target compound.

N-[(furan-2-yl)methyl]-3-[1-(2-methylbenzoyl)piperidin-4-yl]propanamide (M307-0618)

  • Molecular Formula : C₂₁H₂₆N₂O₃.
  • Molecular Weight : 354.45 g/mol.
  • Key Features :
    • Lacks the benzothiazole core; instead, a furan-methyl group and 2-methylbenzoyl substituent are present.
    • Retains the piperidine scaffold but with a shorter propanamide linker .

Structural and Functional Analysis

Data Table: Comparative Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₉H₂₄N₃OS₂* ~390.5* Thiolan-3-yl (thioether), benzothiazole-2-carboxamide
N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-1,3-benzothiazole-2-carboxamide C₂₂H₂₃N₃O₃S ~425.5* Furan propenoyl, benzothiazole-2-carboxamide
M307-2480 C₂₀H₂₈N₂O₄S 392.52 Thiolan-3-yl (sulfone), propanamide
M307-0618 C₂₁H₂₆N₂O₃ 354.45 Furan-methyl, 2-methylbenzoyl, propanamide

*Inferred values based on structural analysis.

Key Observations

  • Electronic Effects : The thiolan-3-yl group in the target compound provides moderate electron-donating properties, whereas the sulfone in M307-2480 is strongly electron-withdrawing.
  • Bioavailability : The benzothiazole core in the target compound and ’s analog may improve blood-brain barrier penetration compared to M307-2480 and M307-0616.
  • Synthetic Accessibility : M307-0618’s simpler propanamide structure suggests easier synthesis than the target compound’s complex benzothiazole-thiolan architecture.

Biological Activity

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C₁₄H₁₈N₂O₁S
  • Molecular Weight : 270.37 g/mol
  • CAS Number : 2034325-42-1

The presence of the benzothiazole moiety is significant due to its known biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole exhibit notable antimicrobial properties. For instance, compounds related to benzothiazole have shown efficacy against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.23 mg/mL to 0.94 mg/mL against E. coli and S. typhimurium .

CompoundMIC (mg/mL)Target Organism
2j0.23 - 0.94E. coli
2b0.23S. typhimurium
2d0.23Bacillus cereus

Anticonvulsant Activity

A series of studies have evaluated the anticonvulsant effects of benzothiazole derivatives. For example, certain compounds were tested in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models, demonstrating a reduction in seizure activity without significant neurotoxicity . This suggests a potential application in treating epilepsy.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial survival.
  • Interference with Cellular Processes : It may disrupt cellular processes in target organisms, leading to cell death.

Study on Antimicrobial Efficacy

In a recent study published in Pharmaceutical Biology, researchers synthesized a series of benzothiazole derivatives and evaluated their antimicrobial activity against clinical isolates of bacteria and fungi . The study found that several compounds exhibited superior activity compared to standard antibiotics.

Evaluation of Anticonvulsant Properties

Another investigation focused on the anticonvulsant properties of related benzothiazole compounds. The findings indicated that these compounds could effectively reduce seizure frequency in animal models without causing significant side effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.